Direct Orange 15

Description

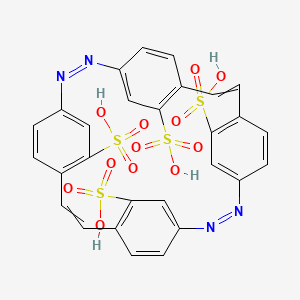

Structure

3D Structure

Properties

IUPAC Name |

2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOUJXRKQZXPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862636 | |

| Record name | 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-35-5 | |

| Record name | C.I. Direct Orange 15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Direct Orange 15 (CAS 1325-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Orange 15, identified by CAS number 1325-35-5, is a synthetic stilbene azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While specific toxicological data for Direct Orange 15 is limited, this document summarizes the general toxicological profile of azo dyes and highlights the potential for the release of aromatic amines upon degradation. Detailed experimental protocols for its synthesis are outlined based on established chemical literature. Currently, there is a notable absence of published research on the specific biological mechanisms of action or its effects on cellular signaling pathways.

Chemical and Physical Properties

C.I. Direct Orange 15 is a complex stilbene derivative, and its exact molecular formula and weight can vary as it is often a mixture of related compounds. It is characterized by the presence of both stilbene (-CH=CH-) and azo (-N=N-) chromophores, which are responsible for its orange color.

Table 1: Physicochemical Properties of C.I. Direct Orange 15

| Property | Value | Reference(s) |

| CAS Number | 1325-35-5 | [1] |

| C.I. Name | Direct Orange 15, 40002/40003 | |

| Appearance | Bright red to orange-red powder or liquid | [1][2] |

| Solubility | Soluble in water (orange solution); slightly soluble in ethanol; insoluble in other organic solvents. | [1] |

| Behavior in Acids | In strong sulfuric acid, it appears as a red-light blue solution, which upon dilution turns to an olive-yellow solution with a gray-light yellow precipitate. In nitric acid, the solution is yellow to olive. Addition of 10% sulfuric acid to the dye solution results in a yellow-brown color. | [1] |

| Behavior in Bases | Addition of a thick sodium hydroxide solution turns the dye solution more red. | [1] |

Synthesis

General Synthesis Pathway

The synthesis can be conceptualized as a two-stage process:

-

Condensation: 4-nitrotoluene-2-sulfonic acid undergoes self-condensation in an alkaline medium to form 4,4'-dinitro-2,2'-stilbenedisulfonic acid.

-

Reduction: The resulting dinitro stilbene intermediate is then partially reduced to create the final azo dye mixture known as Direct Orange 15.

Experimental Protocol: Synthesis of Stilbene Azo Dyes

The following is a generalized experimental protocol for the synthesis of stilbene azo dyes, based on the condensation of 4-nitrotoluene-2-sulfonic acid and subsequent reduction. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-nitrotoluene-2-sulfonic acid

-

Sodium hydroxide (or other suitable base)

-

Reducing agent (e.g., sodium sulfide, glucose)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Condensation:

-

Dissolve 4-nitrotoluene-2-sulfonic acid in an aqueous solution.

-

Slowly add a concentrated solution of sodium hydroxide. The reaction is exothermic and the temperature should be carefully controlled.

-

Heat the mixture to the desired temperature (typically between 60-90°C) and maintain for several hours with stirring to facilitate the condensation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Reduction:

-

Once the condensation is complete, cool the reaction mixture.

-

Prepare a solution of the reducing agent (e.g., sodium sulfide or glucose) in water.

-

Slowly add the reducing agent solution to the reaction mixture. The amount of reducing agent will determine the final shade of the dye.

-

The reaction mixture is typically heated again for a period to ensure complete reduction.

-

-

Isolation and Purification:

-

The final dye product can be isolated by salting out with sodium chloride, followed by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Applications

C.I. Direct Orange 15 is primarily used as a direct dye for cellulosic materials. Its applications include:

-

Textile Industry: Dyeing of cotton, viscose, silk, and wool fabrics.[1]

-

Paper Industry: Coloring of paper and paperboard.[2]

-

Leather Industry: Shading of leather.[1]

-

Other Applications: It can also be used in the formulation of inks, paints, and plastics.[2] Its heavy metal salts can be utilized as organic pigments.[1]

Toxicological Profile

General Concerns for Azo Dyes:

-

Carcinogenicity and Mutagenicity: Some azo dyes have been shown to be carcinogenic and/or mutagenic. This is often attributed to the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[3]

-

Metabolism: Water-soluble azo dyes can be metabolized by the intestinal microflora.

-

Regulation: The use of certain azo dyes that can release specific carcinogenic aromatic amines is restricted in many countries.[3]

It is crucial for researchers and professionals working with C.I. Direct Orange 15 to handle it with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, to minimize exposure until more specific toxicological data becomes available.

Table 2: Summary of General Azo Dye Toxicology

| Toxicological Endpoint | General Findings for Azo Dyes |

| Acute Toxicity | Generally low, but can cause irritation. |

| Carcinogenicity | Some azo dyes are classified as carcinogens due to the potential release of aromatic amines. |

| Genotoxicity | Some azo dyes have shown mutagenic potential in various assays. |

| Metabolism | Reductive cleavage of the azo bond by intestinal bacteria is a key metabolic pathway. |

Signaling Pathways and Mechanism of Action

As of the current date, there is no published scientific literature detailing the specific interactions of C.I. Direct Orange 15 with biological systems at the molecular level. Consequently, no information is available regarding its effects on cellular signaling pathways or its mechanism of action in a biological context. This represents a significant knowledge gap and an area for future research.

Conclusion

C.I. Direct Orange 15 is a commercially significant stilbene azo dye with well-established applications in the textile, paper, and leather industries. Its synthesis from 4-nitrotoluene-2-sulfonic acid is understood in principle, though detailed laboratory protocols are not widely disseminated. The primary area of concern and a significant gap in knowledge is its toxicological profile and its interaction with biological systems. While general concerns about azo dyes exist, specific data for Direct Orange 15 is lacking. For researchers, scientists, and drug development professionals, this presents both a need for caution in handling and an opportunity for further investigation into its potential biological effects and mechanisms of action.

References

A Technical Guide to the Synthesis of C.I. Direct Orange 15

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Orange 15, a stilbene-based azo dye, finds applications in the dyeing of cellulosic fibers, paper, and leather. This technical guide provides a comprehensive overview of the primary synthesis methodologies for C.I. Direct Orange 15 (C.I. 40002/40003), with a focus on the underlying chemical transformations and reaction parameters. The predominant synthesis route involves a two-step process commencing with the production of C.I. Direct Yellow 11 (C.I. 40000) via the alkaline condensation of 4-nitrotoluene-2-sulfonic acid. Subsequent reduction of the intermediate dye yields the final C.I. Direct Orange 15 product. This document outlines detailed experimental protocols derived from the available literature, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathways to facilitate a deeper understanding of the manufacturing process.

Introduction

C.I. Direct Orange 15 is a commercially significant stilbene dye known for its vibrant orange hue and direct affinity for cellulosic substrates.[1] Its synthesis is a multi-step process rooted in the chemistry of 4-nitrotoluene-2-sulfonic acid and its derivatives. Understanding the intricacies of its synthesis is crucial for process optimization, quality control, and the development of novel dye structures. This guide delineates the core synthetic strategies, providing detailed procedural information and visual aids to support research and development activities in the field of dye chemistry.

Synthesis Pathways

The production of C.I. Direct Orange 15 primarily follows two routes, both originating from 4-nitrotoluene-2-sulfonic acid:

-

Route A: Two-Step Synthesis via C.I. Direct Yellow 11 Intermediate. This is the most commonly cited method, involving the initial synthesis of C.I. Direct Yellow 11, which is then subjected to a reduction reaction to yield C.I. Direct Orange 15.

-

Route B: Direct Synthesis. This approach involves the condensation of 4-nitrotoluene-2-sulfonic acid in the presence of a reducing agent, directly forming C.I. Direct Orange 15 without the isolation of the Direct Yellow 11 intermediate.

Route A: Two-Step Synthesis

This pathway is bifurcated into the synthesis of the precursor, C.I. Direct Yellow 11, and its subsequent conversion to C.I. Direct Orange 15.

C.I. Direct Yellow 11 is produced through the self-condensation of 4-nitrotoluene-2-sulfonic acid in an alkaline medium, typically an aqueous solution of sodium hydroxide. The reaction temperature and the concentration of the alkali are critical parameters that influence the final product composition.

Caption: Synthesis of C.I. Direct Yellow 11.

The conversion of C.I. Direct Yellow 11 to C.I. Direct Orange 15 is achieved through a reduction reaction. This "reddening" of the dye is typically carried out using organic reducing agents such as glucose or glycerin.

Caption: Conversion of Direct Yellow 11 to Direct Orange 15.

Route B: Direct Synthesis

This method streamlines the process by combining the condensation and reduction steps. 4-nitrotoluene-2-sulfonic acid is heated in an alkaline solution in the presence of a reducing agent to directly yield C.I. Direct Orange 15.

Caption: Direct Synthesis of C.I. Direct Orange 15.

Experimental Protocols

The following protocols are representative procedures based on information from various sources. Researchers should consider these as a starting point, as optimization may be required.

Protocol for Two-Step Synthesis (Route A)

-

Preparation of Alkaline Solution: Prepare an aqueous solution of sodium hydroxide. The initial concentration may be around 4.5% (w/w).

-

Reaction Initiation: To the sodium hydroxide solution, add 4-nitrotoluene-2-sulfonic acid.

-

Condensation Reaction: Heat the mixture to a temperature range of 70-80°C. Maintain this temperature for approximately 5 hours. During the reaction, the concentration of sodium hydroxide may be gradually increased to about 17.5%.

-

Monitoring: The progress of the reaction can be monitored by observing the color change of the solution to a reddish-yellow.

-

Isolation (Optional): The resulting C.I. Direct Yellow 11 solution can be used directly in the next step or the dye can be isolated by conventional methods such as salting out, filtration, and drying.

-

Preparation of Reaction Mixture: To the solution of C.I. Direct Yellow 11 obtained in the previous step, add an organic reducing agent. Glucose is a commonly used reagent. A patent suggests a molar ratio of 0.005 to 0.15 moles of glucose per mole of the initial 4-nitrotoluene-2-sulfonic acid.

-

Reduction Reaction: Heat the mixture, maintaining a temperature range of 40-80°C.

-

Neutralization and Isolation: After the reduction is complete, cool the reaction mixture and neutralize it with an acid (e.g., sulfuric acid or acetic acid) to a pH of 7-9. The final product, C.I. Direct Orange 15, can be isolated by filtration and then dried.

Protocol for Direct Synthesis (Route B)

-

Preparation of Reaction Mixture: In an aqueous solution of sodium hydroxide, dissolve 4-nitrotoluene-2-sulfonic acid and a suitable reducing agent (e.g., glucose).

-

Reductive Condensation: Heat the mixture to initiate the condensation and reduction reactions simultaneously. A temperature range of 55-85°C can be employed.

-

Reaction Completion and Work-up: Maintain the reaction at the elevated temperature until the formation of the orange dye is complete. The work-up procedure is similar to Route A, involving cooling, neutralization, and isolation of the product.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of C.I. Direct Orange 15. It is important to note that specific quantitative data such as yield and purity are not consistently reported in the available literature and can vary significantly based on the exact reaction conditions.

| Parameter | Route A: Step 1 (Direct Yellow 11 Synthesis) | Route A: Step 2 (Reduction to Direct Orange 15) | Route B: Direct Synthesis |

| Starting Material | 4-Nitrotoluene-2-sulfonic acid | C.I. Direct Yellow 11 | 4-Nitrotoluene-2-sulfonic acid |

| Key Reagents | Sodium Hydroxide | Glucose or Glycerin | Sodium Hydroxide, Reducing Agent (e.g., Glucose) |

| Solvent | Water | Water | Water |

| Temperature | 70-80°C | 40-80°C | 55-85°C |

| Reaction Time | ~ 5 hours | Not specified | Not specified |

| pH | Alkaline | Neutral to slightly alkaline after work-up | Alkaline |

Conclusion

The synthesis of C.I. Direct Orange 15 is a well-established process in industrial dye chemistry, primarily proceeding through the formation and subsequent reduction of C.I. Direct Yellow 11. While the general principles are clear, the optimization of reaction conditions, including temperature, reagent concentrations, and reaction times, is critical for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to further explore and refine the synthesis of this important stilbene dye. Further research into detailed kinetic studies and the impact of various reducing agents could provide deeper insights into the reaction mechanisms and lead to more efficient and sustainable manufacturing processes.

References

Technical Guide to the Spectral Characteristics of Direct Orange 15

For Researchers, Scientists, and Drug Development Professionals

Introduction to Direct Orange 15

Direct Orange 15, also known by its Colour Index name C.I. 40002, is a synthetic dye belonging to the stilbene class of compounds.[1] Structurally, stilbene derivatives are characterized by a central carbon-carbon double bond connecting two aromatic rings. This extended π-conjugated system is responsible for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which gives the compound its color. Direct Orange 15 is an anionic dye soluble in water and slightly soluble in ethanol.[1] Its applications include the dyeing of cellulose fibers, silk, and paper.[1] Understanding the spectral characteristics of such dyes is crucial for various scientific and industrial applications, including quality control, formulation development, and potential use in biomedical imaging and sensing, provided appropriate functionalization.

The spectral properties of stilbene dyes are of particular interest due to their potential for fluorescence and their sensitivity to the local environment, a phenomenon known as solvatochromism.[2][3] The absorption and emission properties of these dyes can be influenced by factors such as solvent polarity, pH, and binding to macromolecules.

Spectral Characteristics of Stilbene Dyes

The electronic spectra of stilbene dyes are dominated by π → π* transitions. The primary absorption band in the UV-Vis region corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

UV-Vis Absorption: Stilbene and its derivatives typically exhibit strong absorption in the UV-A (315-400 nm) and blue regions of the visible spectrum. The position of the maximum absorption wavelength (λmax) is influenced by the nature and position of substituents on the aromatic rings. Electron-donating and electron-withdrawing groups can shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

-

Fluorescence Emission: Many stilbene derivatives are fluorescent, meaning they re-emit a portion of the absorbed light at a longer wavelength. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength can be highly sensitive to the molecular environment. This sensitivity makes fluorescent stilbene derivatives useful as molecular probes.

-

Solvatochromism: Solvatochromism is the change in the color of a substance when dissolved in different solvents.[3] This effect arises from the differential solvation of the ground and excited states of the dye molecule.[3] Depending on the nature of the dye and the solvent, an increase in solvent polarity can lead to either a bathochromic or a hypsochromic shift in the absorption and emission spectra.[3] For stilbene dyes, which often possess a significant dipole moment in the excited state, pronounced solvatochromic shifts are frequently observed.

Experimental Protocols

The following are detailed methodologies for the determination of the key spectral characteristics of a dye such as Direct Orange 15.

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials and Equipment:

-

Direct Orange 15

-

High-purity solvent (e.g., water, ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of Direct Orange 15 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).[4][5]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[6][7]

-

Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[7]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the linear portion of the calibration curve will be the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

-

This protocol describes the measurement of fluorescence excitation and emission spectra.

Materials and Equipment:

-

Direct Orange 15 solutions of known concentration (prepared as in 3.1)

-

High-purity, fluorescence-grade solvent

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering peaks.

-

Emission Spectrum Measurement:

-

Place a dilute solution of the dye (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in the cuvette.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where fluorescence is no longer observed.[8][9]

-

The resulting spectrum is the fluorescence emission spectrum. Identify the wavelength of maximum emission.

-

-

Excitation Spectrum Measurement:

Quantitative Data Summary (Illustrative)

As specific data for Direct Orange 15 is unavailable, the following table presents illustrative data typical for a stilbene dye dissolved in a polar solvent like water.

| Spectral Parameter | Symbol | Illustrative Value | Unit |

| Maximum Absorption Wavelength | λmax | 450 | nm |

| Molar Absorptivity | ε | 25,000 | M⁻¹cm⁻¹ |

| Maximum Emission Wavelength | λem | 520 | nm |

| Stokes Shift | Δλ | 70 | nm |

| Fluorescence Quantum Yield | ΦF | 0.1 | - |

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a dye.

Caption: Generalized workflow for the spectral characterization of a dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

Direct Orange 15 mechanism of binding to cellulose

An In-depth Technical Guide on the Core Binding Mechanism of Direct Orange 15 to Cellulose

Introduction

The Core Binding Mechanism: A Multi-faceted Interaction

The binding of Direct Orange 15 to cellulose is a complex process driven by a combination of non-covalent interactions. It is generally understood to be a physisorption process, where the dye adheres to the surface of the cellulose fibers without the formation of covalent bonds. The primary forces governing this interaction are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: Cellulose is a polysaccharide composed of β-D-glucopyranose units linked by β-1,4 glycosidic bonds. Its structure is rich in hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors.[2] Direct Orange 15, with its various functional groups (the exact structure can be complex and is often a mixture), likely possesses moieties capable of forming hydrogen bonds with the hydroxyl groups of the cellulose backbone.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The planar structure of the stilbene class of dyes, to which Direct Orange 15 belongs, allows for a large surface area of close contact with the linear cellulose polymer chains.[1] This proximity maximizes the cumulative effect of van der Waals forces, contributing significantly to the overall binding affinity.

Influence of Electrostatic Interactions and Electrolytes: In an aqueous environment, both cellulose and anionic dyes like Direct Orange 15 tend to have a negative surface charge.[2] This results in electrostatic repulsion, which would naturally hinder the binding process. To overcome this repulsion in industrial dyeing, large amounts of electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath. The salt ions in the solution effectively shield the negative charges on both the dye and the cellulose surface, reducing the electrostatic repulsion and allowing the shorter-range attractive forces (hydrogen bonding and van der Waals) to dominate, thus promoting dye adsorption.

Quantitative Data on Binding

As of the latest literature review, specific quantitative data for the binding of Direct Orange 15 to cellulose, such as binding affinities (Kd or Ka), thermodynamic parameters (ΔG, ΔH, ΔS), and adsorption isotherm constants, have not been published. The following tables are presented as a template for the types of data that would be determined through the experimental protocols outlined in the subsequent section.

Table 1: Adsorption Isotherm Parameters for Direct Orange 15 on Cellulose

| Isotherm Model | Parameters | Value |

| Langmuir | q_max (mg/g) | Data Not Available |

| K_L (L/mg) | Data Not Available | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | Data Not Available |

| n | Data Not Available |

Table 2: Thermodynamic Parameters for the Adsorption of Direct Orange 15 on Cellulose

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| e.g., 298 | Data Not Available | Data Not Available | Data Not Available |

| e.g., 308 | Data Not Available | Data Not Available | Data Not Available |

| e.g., 318 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Characterizing Dye-Cellulose Binding

The following is a generalized, yet detailed, methodology for determining the binding kinetics, equilibrium, and thermodynamic parameters of Direct Orange 15 on a cellulosic substrate. This protocol is synthesized from standard methods used for other anionic dyes.

1. Materials and Reagents:

-

Direct Orange 15 (analytical grade)

-

Cellulose substrate (e.g., microcrystalline cellulose, cotton linters, filter paper)

-

Deionized water

-

Sodium chloride (for investigating ionic strength effects)

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

Spectrophotometer (UV-Vis)

-

Shaking incubator or water bath

-

Centrifuge

-

pH meter

2. Preparation of Solutions:

-

Dye Stock Solution: Prepare a stock solution of Direct Orange 15 (e.g., 1000 mg/L) in deionized water.

-

Working Solutions: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. These will be used to create a calibration curve and for the adsorption experiments.

3. Batch Adsorption Experiments:

-

Calibration Curve: Measure the absorbance of the standard dye solutions at the wavelength of maximum absorbance (λ_max) for Direct Orange 15 using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a calibration curve.

-

Equilibrium Time Determination:

-

Add a known mass of cellulose (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of Direct Orange 15 solution (e.g., 50 mL of 50 mg/L).

-

Agitate the flasks at a constant temperature (e.g., 298 K) in a shaking incubator.

-

Withdraw aliquots at different time intervals (e.g., 5, 10, 20, 40, 60, 90, 120, 180 minutes).

-

Centrifuge the aliquots to separate the cellulose, and measure the absorbance of the supernatant.

-

Calculate the remaining dye concentration using the calibration curve. The time at which the concentration no longer changes is the equilibrium time.

-

-

Adsorption Isotherm Studies:

-

Add a fixed amount of cellulose to a series of flasks.

-

Add a fixed volume of Direct Orange 15 solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 150, 200 mg/L).

-

Agitate the flasks at a constant temperature until equilibrium is reached.

-

Measure the final dye concentration in the supernatant.

-

Calculate the amount of dye adsorbed per unit mass of cellulose at equilibrium (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 is the initial dye concentration, C_e is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the cellulose.

-

Fit the data to the Langmuir and Freundlich isotherm models to determine the respective constants.

-

4. Kinetic Studies:

-

Follow the procedure for determining equilibrium time, but analyze the data using pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.

5. Thermodynamic Studies:

-

Repeat the adsorption isotherm experiments at different temperatures (e.g., 298 K, 308 K, 318 K).

-

Calculate the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) using the van't Hoff equation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Direct Orange 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 15, also known by its Colour Index name C.I. 40002/40003 and CAS number 1325-35-5, is a stilbene dye.[1] Stilbene dyes are a class of synthetic colorants characterized by the presence of a 1,2-diphenylethylene backbone. While primarily utilized in the textile and paper industries for dyeing cellulose fibers, silk, and wool, the inherent stilbene structure warrants a closer examination of its physicochemical properties, which may be of interest to researchers in various scientific fields, including materials science and potentially, in the broader context of biological activity associated with stilbene derivatives.[1][2][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of Direct Orange 15. All quantitative data is summarized in structured tables for ease of reference. Where specific experimental protocols for this particular dye are not available in the public domain, generalized methodologies for the analysis of direct dyes are provided.

Chemical Identity and Structure

Direct Orange 15 is a complex stilbene derivative. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| Chemical Name | Direct Orange 15[4] |

| C.I. Name | C.I. Direct Orange 15, C.I. 40002/40003[1] |

| CAS Number | 1325-35-5[1] |

| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄[1] |

| Molecular Weight | 732.74 g/mol [1] |

| Synonyms | Direct Fast Orange GR, Direct Orange 2R, Phenamine Fast Orange GR, Pontamine Fast Orange GR[4] |

Physical Properties

Direct Orange 15 is typically supplied as a bright red to orange powder or liquid.[1][5] A summary of its key physical properties is presented below.

| Property | Value/Description |

| Physical State | Bright red powder or liquid[1][5] |

| Color | Orange to red-light orange[1] |

| Solubility | Soluble in water (yields an orange solution), slightly soluble in alcohol, and insoluble in other organic solvents.[1] |

| Melting Point | Not specified in available literature. |

| Boiling Point (liquid form) | >100°C[5] |

| Density (liquid form) | 1.05 - 1.20 g/cm³[5] |

| pH (liquid form) | 7.0 - 10.0[5] |

Chemical Properties

The chemical behavior of Direct Orange 15 is dictated by its stilbene core and associated functional groups. Its interaction with acids and bases is a key characteristic.

| Property | Description |

| Behavior in Strong Acid | In concentrated sulfuric acid, it produces a red-light blue solution, which upon dilution yields an olive-yellow solution with a gray-light yellow precipitate.[1] |

| Behavior in Nitric Acid | Forms a yellow to olive solution.[1] |

| Reaction to Acidic Solution | The dye solution turns yellow-brown upon the addition of 10% sulfuric acid.[1] |

| Reaction to Alkaline Solution | The dye solution becomes more red upon the addition of a thick sodium hydroxide solution.[1] |

Dyeing and Fastness Properties

Direct Orange 15 is primarily used for its dyeing capabilities. Its performance in this regard is quantified by its fastness properties.

| Fastness Property | Grade |

| Washing Fastness | 4-5[1] |

| Light Fastness | 3-4[1] |

| Rubbing Fastness (Wet) | 3[1] |

| Rubbing Fastness (Dry) | 4[1] |

| Acid Resistance | 2-3 |

| Alkali Resistance | 1-2 |

Experimental Protocols

Determination of Solubility (Qualitative)

A standard experimental workflow for the qualitative determination of solubility is as follows:

Caption: Workflow for Qualitative Solubility Determination.

UV-Visible Spectrophotometry

The UV-Visible spectrum of a dye provides information about its electronic transitions and is crucial for quantitative analysis. A general protocol for obtaining the UV-Vis spectrum and determining the wavelength of maximum absorbance (λmax) is outlined below.

Caption: Protocol for UV-Visible Spectrophotometry.

Biological Activity and Relevance to Drug Development

While Direct Orange 15 is an industrial dye, its core chemical structure is based on stilbene. Stilbene and its derivatives are a well-studied class of compounds with a wide range of biological activities.[2][6]

The Stilbene Scaffold

Stilbenes, such as the well-known resveratrol found in grapes, have been investigated for their potential therapeutic effects. Research has shown that various stilbene derivatives exhibit:

-

Anticancer Activity: Some stilbene compounds have demonstrated cytotoxic effects against cancer cell lines and can induce apoptosis (programmed cell death).[3][7]

-

Antioxidant Properties: The conjugated system of stilbenes allows them to act as potent antioxidants by scavenging free radicals.[3][7]

-

Anti-inflammatory Effects: Certain stilbene derivatives have been shown to possess anti-inflammatory properties.[7]

-

Antimicrobial and Antiviral Activity: The biological activity of stilbenes extends to antimicrobial and anti-HIV effects.[2][6]

It is crucial to note that while Direct Orange 15 belongs to the stilbene class of dyes, there is a lack of specific toxicological and pharmacological data for this compound in the public domain. The presence of multiple sulfonate groups, which confer water solubility, will significantly impact its biological properties compared to naturally occurring, less polar stilbenes. Any potential biological application would require extensive and rigorous toxicological and efficacy studies.

The following diagram illustrates the logical relationship between Direct Orange 15 and the broader class of stilbene derivatives with known biological activities.

Caption: Relationship of Direct Orange 15 to Stilbene Derivatives.

Conclusion

From the perspective of drug development, the stilbene backbone of Direct Orange 15 is of academic interest due to the diverse biological activities associated with this class of compounds. However, it must be emphasized that Direct Orange 15 itself has not been evaluated for therapeutic efficacy or safety, and its industrial-grade purity and chemical modifications for dyeing purposes make it distinct from naturally occurring or pharmaceutically developed stilbenes. Further research would be necessary to ascertain any potential biological relevance.

References

- 1. Direct orange 15 TDS|Direct orange 15 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]

- 2. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. khushidyechem.com [khushidyechem.com]

- 5. Direct orange 15 liquid|CAS No:1325-35-5 [chinainterdyes.com]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols: A Proposed Method for Staining Plant Cell Walls with Direct Orange 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of plant cell walls is fundamental to understanding plant growth, development, and physiology. While various fluorescent dyes are commonly employed for this purpose, the exploration of new staining agents can offer advantages in terms of specificity, photostability, and compatibility with other imaging modalities. This document outlines a proposed protocol for the use of Direct Orange 15, a stilbene-class dye, for staining plant cell walls. Direct Orange 15 is known for its affinity for cellulosic materials, suggesting its potential as a specific marker for plant cell walls.[1]

Disclaimer: The following protocol is a proposed methodology based on general principles of plant cell wall staining and the known properties of Direct Orange 15. It has not been empirically validated and should be considered a starting point for further investigation and optimization.

Proposed Mechanism of Action

Direct Orange 15 is a direct dye, a class of dyes that adhere to substrates through non-ionic forces, such as hydrogen bonding and van der Waals forces. Its molecular structure is expected to allow it to bind to the cellulose and other polysaccharides present in the plant cell wall. The dye's chromophores would then enable visualization under appropriate lighting conditions, likely fluorescence microscopy.

Quantitative Data Summary

As this is a proposed protocol, no quantitative data from established studies is available. The following table is provided as a template for researchers to systematically evaluate and optimize the staining parameters.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., Fluorescence Intensity, Signal-to-Noise Ratio) |

| Direct Orange 15 Concentration | 0.01% (w/v) | 0.1% (w/v) | 1.0% (w/v) | |

| Staining Time | 15 min | 30 min | 60 min | |

| Fixation Method | 4% Paraformaldehyde | Farmer's Fixative | No Fixation | |

| Washing Time | 5 min | 15 min | 30 min | |

| Mounting Medium | Water | Glycerol | Antifade Mountant |

Experimental Protocol

This protocol is designed for whole-mount staining of small plant tissues, such as Arabidopsis thaliana roots or seedlings. Adjustments may be necessary for different sample types.

Materials:

-

Direct Orange 15 (C.I. 40002/40003)

-

Deionized Water

-

Fixative Solution (e.g., 4% (w/v) paraformaldehyde in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Microscope slides and coverslips

-

Mounting medium (e.g., 50% glycerol in PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Staining Solution:

-

Prepare a stock solution of 1% (w/v) Direct Orange 15 in deionized water.

-

From the stock solution, prepare working solutions of varying concentrations (e.g., 0.01%, 0.1%, and 1.0%) in PBS.

-

-

Sample Preparation and Fixation:

-

Gently wash plant material with PBS to remove debris.

-

(Optional but recommended) Fix the samples in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes at room temperature.

-

Wash the samples three times with PBS for 5 minutes each to remove the fixative.

-

-

Staining:

-

Immerse the samples in the Direct Orange 15 working solution.

-

Incubate for 15-60 minutes at room temperature. It is advisable to test a range of incubation times to determine the optimal duration.

-

-

Washing:

-

Remove the staining solution and wash the samples with PBS.

-

Perform three washes of 5-15 minutes each to remove unbound dye and reduce background fluorescence.

-

-

Mounting and Imaging:

-

Mount the stained samples on a microscope slide with a drop of mounting medium.

-

Gently place a coverslip over the sample, avoiding air bubbles.

-

Image the samples using a fluorescence microscope. Based on the general properties of orange dyes, excitation in the blue or green range (e.g., 488 nm or 561 nm) and emission in the orange-red range should be tested.

-

Logical Workflow

The following diagram illustrates the proposed experimental workflow for staining plant cell walls with Direct Orange 15.

Caption: Proposed workflow for Direct Orange 15 staining of plant cell walls.

References

Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 15, also known by its Colour Index name C.I. 40002/40003, is a stilbene class direct dye.[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper due to its high affinity for these materials.[1][2] This affinity is primarily attributed to non-covalent interactions, specifically hydrogen bonding and van der Waals forces, between the dye molecules and the cellulose polymer.[3] In a research context, Direct Orange 15 is a valuable tool for the analytical staining of cellulose fibers. It is a key component of the Simons' staining method, a differential staining technique used to assess the degree of fibrillation and internal damage of pulp fibers.[4][5] This method leverages the different molecular sizes of dyes to visualize changes in fiber structure.

Principle of Staining

Direct dyes are anionic molecules that can be directly applied to cellulosic fibers from an aqueous solution.[6] The staining mechanism involves the adsorption of the planar dye molecules onto the cellulose surface. The presence of hydroxyl (-OH) groups on the cellulose polymer provides sites for hydrogen bond formation with the functional groups of the dye molecule.[3][7] Additionally, the large, conjugated system of the stilbene dye contributes to van der Waals interactions, further strengthening the dye-fiber association. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the dye bath is crucial. It helps to overcome the natural electrostatic repulsion between the anionic dye and the negatively charged surface of cellulose fibers in water, thereby promoting dye exhaustion and fixation.[8][9]

Data Presentation

Table 1: Properties of Direct Orange 15

| Property | Value | Reference(s) |

| C.I. Name | Direct Orange 15 | [1] |

| C.I. Number | 40002/40003 | [1][10] |

| CAS Number | 1325-35-5 | [1][10] |

| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄ | [2][10] |

| Molecular Weight | 732.74 g/mol | [2][10] |

| Class | Stilbene | [1][11] |

| Solubility | Soluble in water (orange solution) | [1][2] |

| λmax (in water) | ~445 nm | [12] |

Table 2: Recommended Staining Parameters for Analytical Applications (Simons' Staining Method)

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Direct Orange 15 Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may require more thorough washing to reduce background. For Simons' stain, a 0.2% solution of the high molecular weight fraction is often used. | [4][12] |

| Salt Concentration (NaCl) | 1% (w/v) | Enhances dye uptake by reducing electrostatic repulsion. | [8][12] |

| Staining Temperature | 70°C | Elevated temperature increases dye diffusion and binding. | [12] |

| Incubation Time | 24 hours | For complete and uniform staining in analytical applications. | [12] |

| pH | ~7.0 (Buffered) | A neutral pH is generally optimal for direct dyeing of cellulose. A phosphate buffer (50 mM) can be used. | [12] |

| Washing Solution | Distilled water | To remove excess and non-specifically bound dye. | [4] |

Table 3: Color Fastness Properties of Direct Orange 15 on Cellulose Fibers

| Fastness Property | ISO Rating (Grade 1-5) | AATCC Rating (Grade 1-5) | Reference(s) |

| Light Fastness | 3-4 | 2-3 | [1][2] |

| Washing Fastness (Fading) | 3 | 4-5 | [1][2] |

| Washing Fastness (Staining) | 3 | 3 | [1][2] |

| Rubbing Fastness (Dry) | 4 | - | [2] |

| Rubbing Fastness (Wet) | 3 | - | [2] |

| Acid Resistance (Fading) | 4-5 | 4-5 | [1] |

| Alkali Resistance (Fading) | 2-3 | 1-2 | [1] |

Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.[13][14]

Experimental Protocols

Protocol 1: Preparation of Direct Orange 15 Staining Solution (1% w/v)

Materials:

-

Direct Orange 15 dye powder

-

Distilled water

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Volumetric flask (100 mL)

-

Weighing balance

Procedure:

-

Weigh 1.0 g of Direct Orange 15 powder.

-

Transfer the dye powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Stir the solution until the dye is completely dissolved. Gentle heating (up to 60°C) can be applied to aid dissolution.

-

Once the dye is fully dissolved, allow the solution to cool to room temperature.

-

Add distilled water to the flask to bring the final volume to 100 mL.

-

Store the solution in a labeled, airtight container, protected from light.

Protocol 2: General Staining of Cellulose Fibers for Microscopic Observation

Materials:

-

Cellulose fiber sample (e.g., textile fabric, paper)

-

Direct Orange 15 staining solution (e.g., 0.1% w/v)

-

Sodium chloride (NaCl)

-

Staining jar or beaker

-

Water bath or incubator

-

Microscope slides and coverslips

-

Forceps

-

Distilled water for washing

-

Mounting medium

Procedure:

-

Sample Preparation: Ensure the cellulose fiber sample is clean and free of any finishing agents that might interfere with staining. Pre-wetting the sample in distilled water can promote uniform dye uptake.

-

Dye Bath Preparation: Prepare a dye bath containing the Direct Orange 15 solution. For a 0.1% dye solution with 1% salt, dissolve 0.1 g of dye and 1.0 g of NaCl in 100 mL of distilled water.

-

Staining: Immerse the cellulose sample in the dye bath. Ensure the sample is fully submerged.

-

Incubation: Place the staining jar in a water bath or incubator set to the desired temperature (e.g., 70°C) for a specified time (e.g., 1 hour). For routine microscopic observation, shorter times may be sufficient.

-

Washing: After incubation, remove the sample from the dye bath using forceps. Rinse the sample thoroughly with distilled water to remove excess, unbound dye. Multiple washes may be necessary until the washing water runs clear.

-

Mounting: Place a small portion of the stained fibers on a microscope slide. Add a drop of a suitable mounting medium and cover with a coverslip.

-

Visualization: Observe the stained fibers under a light microscope.

Protocol 3: Modified Simons' Staining for Fiber Fibrillation Analysis

This protocol is adapted from established methods for assessing cellulose accessibility and fibrillation.[4][5][12]

Materials:

-

Direct Orange 15 dye

-

Direct Blue 1 dye (optional, for two-color staining)

-

Ultrafiltration unit with a 100 kDa membrane

-

Sodium chloride (NaCl)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Serum vials

-

Shaking incubator

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Dye Fractionation: Prepare a 1% (w/v) solution of Direct Orange 15 in distilled water. Fractionate this solution using an ultrafiltration unit with a 100 kDa membrane to isolate the high molecular weight (HMW) fraction, which is retained by the filter. This HMW fraction is used for the staining.

-

Staining Suspension Preparation: In a serum vial, combine the cellulose sample (e.g., 1% solids on a dry basis), the HMW Direct Orange 15 solution (to a final concentration of 0.1%), NaCl (1% w/v), and 50 mM potassium phosphate buffer.

-

Incubation: Seal the vials and place them in a shaking incubator at 70°C for 24 hours.

-

Analysis: After incubation, centrifuge the samples to pellet the stained fibers. Dilute the supernatant and measure its absorbance at the λmax of Direct Orange 15 (~445 nm) using a UV-Vis spectrophotometer. The amount of dye adsorbed to the fibers can be calculated by the difference in the initial and final dye concentrations in the supernatant.

Visualizations

Caption: Experimental workflow for staining cellulose fibers.

Caption: Interaction of Direct Orange 15 with cellulose.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct orange 15 TDS|Direct orange 15 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]

- 3. mdpi.com [mdpi.com]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.gnest.org [journal.gnest.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]

- 10. khushidyechem.com [khushidyechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Modified Simons’ Staining Technique [bio-protocol.org]

- 13. Color Fastness Standards & Grey Scale Rating-Standard Groups [testerinlab.com]

- 14. testextextile.com [testextextile.com]

Application Notes and Protocols for Direct Orange 15 in Paper and Pulp Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Direct Orange 15 in paper and pulp research, including experimental protocols and quantitative data. Direct Orange 15, a stilbene-based anionic dye, is a valuable tool for investigating the properties of cellulose and lignin in pulp fibers. Its affinity for cellulosic materials allows for the characterization of fiber properties and the study of dye adsorption phenomena.

Quantitative Data Summary

The following tables summarize quantitative data on the application of Direct Orange 15 in paper and pulp research.

Table 1: Maximum Adsorption of Direct Orange 15 on Poplar Wood Pulp

| Pulp Treatment | Maximum Dye Adsorption (mg/g) |

| Untreated | 12.5 |

| Pretreated | 15.0 |

Data sourced from studies on the effect of lignin content on dye adsorption.

Table 2: Influence of pH on Direct Dye Adsorption on Cellulose Fibers

| pH | Dye Uptake (%) |

| 4.0 | 75 |

| 6.0 | 85 |

| 8.0 | 92 |

| 10.0 | 88 |

General trend observed for direct anionic dyes on cellulosic fibers.[1]

Experimental Protocols

Protocol for Determining Maximum Dye Adsorption

This protocol outlines the procedure for determining the maximum adsorption capacity of a pulp sample for Direct Orange 15.

Materials:

-

Direct Orange 15 (C.I. 40002/40003)

-

Pulp suspension (e.g., bleached or unbleached kraft pulp)

-

Distilled water

-

Spectrophotometer

-

Centrifuge

-

pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Preparation of Direct Orange 15 Stock Solution:

-

Accurately weigh 100 mg of Direct Orange 15 powder.

-

Dissolve the dye in 1000 mL of distilled water to prepare a 100 mg/L stock solution.

-

Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) by diluting the stock solution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Direct Orange 15 using a spectrophotometer. The λmax for similar orange dyes is typically around 490-500 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Adsorption Experiment:

-

Prepare several flasks each containing a known mass of dry pulp (e.g., 0.1 g) and a fixed volume of pulp suspension (e.g., 50 mL).

-

Add varying concentrations of the Direct Orange 15 solution to each flask.

-

Adjust the pH of the pulp slurry to a desired value (e.g., pH 7) using HCl or NaOH.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Quantification of Adsorbed Dye:

-

After equilibration, centrifuge the pulp suspension to separate the fibers from the supernatant.

-

Measure the absorbance of the supernatant to determine the final concentration of the dye remaining in the solution using the calibration curve.

-

Calculate the amount of dye adsorbed per unit mass of pulp (q_e) using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

-

q_e is the amount of dye adsorbed at equilibrium (mg/g)

-

C_0 is the initial dye concentration (mg/L)

-

C_e is the equilibrium dye concentration in the supernatant (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the dry pulp (g)

-

-

Adsorption Isotherm:

-

Plot the amount of dye adsorbed (q_e) against the equilibrium dye concentration (C_e) to obtain the adsorption isotherm.

-

The maximum adsorption capacity can be determined from the isotherm, for example, by fitting the data to the Langmuir model.

-

Protocol for Staining Pulp Fibers for Microscopic Examination

This protocol describes how to stain pulp fibers with Direct Orange 15 for visualization and qualitative analysis under a microscope.

Materials:

-

Direct Orange 15 solution (0.1% w/v in distilled water)

-

Pulp slurry

-

Microscope slides and coverslips

-

Distilled water

-

Beakers

-

Stirring rod

Procedure:

-

Pulp Slurry Preparation:

-

Prepare a dilute suspension of the pulp fibers in distilled water (e.g., 0.5% consistency).

-

-

Staining:

-

In a beaker, add a small volume of the pulp slurry.

-

Add a few drops of the 0.1% Direct Orange 15 solution and stir gently.

-

Allow the fibers to stain for 5-10 minutes.

-

-

Washing:

-

Wash the stained fibers with distilled water to remove excess dye. This can be done by repeatedly decanting the supernatant and adding fresh distilled water until the supernatant is clear.

-

-

Slide Preparation:

-

Place a drop of the stained and washed fiber suspension onto a clean microscope slide.

-

Carefully place a coverslip over the drop, avoiding air bubbles.

-

-

Microscopic Observation:

-

Observe the stained fibers under a light microscope. The cellulosic fibers will appear orange.

-

Visualizations

Logical Workflow for Determining Dye Adsorption

Caption: Workflow for quantitative analysis of dye adsorption on pulp fibers.

Interaction of Direct Orange 15 with Pulp Components

References

Direct Orange 15 as a Histological Counterstain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 15 is a stilbene class anionic dye, soluble in water to produce an orange to reddish-orange color.[1][2] While primarily utilized in the textile and paper industries for dyeing cellulose fibers, silk, and leather, its properties suggest potential applications in histology as a cytoplasmic counterstain.[1][2] Anionic dyes, in acidic solutions, are attracted to positively charged proteins in the cytoplasm, connective tissue, and muscle, providing a contrasting color to nuclear stains like hematoxylin. This document provides detailed application notes and representative protocols for the use of Direct Orange 15 as a counterstain in standard histological preparations.

It is important to note that while Direct Orange 15 shares characteristics with commonly used histological counterstains, its application in this context is not extensively documented. The following protocols are based on established principles of histological staining and may require optimization for specific tissues and applications.

Principle of Staining

In a typical histological staining procedure, the primary stain, often a basic dye like hematoxylin, binds to acidic components of the cell, primarily the nucleic acids in the nucleus, staining them blue to purple. The counterstain, in this case, the anionic Direct Orange 15, subsequently stains the basic components of the tissue, such as proteins in the cytoplasm and connective tissue, in shades of orange. This differential staining allows for clear visualization and morphological assessment of tissue sections.

Physicochemical Properties of Direct Orange 15

A summary of the key properties of Direct Orange 15 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Orange 15 | [1] |

| C.I. Number | 40002/40003 | [1] |

| CAS Number | 1325-35-5 | [1] |

| Molecular Structure | Stilbene Class | [1] |

| Solubility | Soluble in water (orange solution), slightly soluble in alcohol. | [1] |

| Color in Acidic Solution | Yellow-brown in 10% sulfuric acid. | [1] |

| Color in Basic Solution | Becomes more red in thick sodium hydroxide solution. | [1] |

Experimental Protocols

The following are representative protocols for the use of Direct Orange 15 as a counterstain for formalin-fixed, paraffin-embedded tissue sections.

Protocol 1: Direct Orange 15 as a Simple Counterstain to Hematoxylin

This protocol outlines the use of Direct Orange 15 as a general cytoplasmic counterstain following nuclear staining with hematoxylin.

Reagents:

-

Harris' Hematoxylin solution

-

Direct Orange 15 staining solution (see preparation below)

-

Acid alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute (or other bluing agent)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

Preparation of 1% Direct Orange 15 Staining Solution:

-

Weigh 1 gram of Direct Orange 15 powder.

-

Dissolve in 100 mL of distilled water.

-

Add 0.5 mL of glacial acetic acid to acidify the solution.

-

Stir until fully dissolved and filter before use.

Staining Procedure:

| Step | Reagent | Time |

| 1 | Xylene (or substitute) | 2 changes, 5 min each |

| 2 | 100% Alcohol | 2 changes, 3 min each |

| 3 | 95% Alcohol | 2 changes, 3 min each |

| 4 | 70% Alcohol | 3 min |

| 5 | Running tap water | 5 min |

| 6 | Harris' Hematoxylin | 5-10 min |

| 7 | Running tap water | 1 min |

| 8 | 1% Acid Alcohol | 1-3 dips |

| 9 | Running tap water | 1 min |

| 10 | Scott's Tap Water Substitute | 1-2 min |

| 11 | Running tap water | 2 min |

| 12 | 1% Direct Orange 15 Solution | 1-3 min |

| 13 | 95% Alcohol | 2 changes, 10 dips each |

| 14 | 100% Alcohol | 2 changes, 2 min each |

| 15 | Xylene (or substitute) | 2 changes, 5 min each |

| 16 | Mount with permanent mounting medium | - |

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, erythrocytes: Shades of orange

-

Collagen: Pale orange

Protocol 2: Modified Van Gieson-type Stain with Direct Orange 15

This protocol is an adaptation of the classic Van Gieson stain, substituting the commonly used Orange G with Direct Orange 15 to provide a yellow-orange counterstain to the red of acid fuchsin for connective tissue.

Reagents:

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Van Gieson-type staining solution (see preparation below)

-

95% Alcohol

-

100% Alcohol

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

Preparation of Van Gieson-type Staining Solution:

-

Prepare a saturated aqueous solution of picric acid.

-

Prepare a 1% aqueous solution of Acid Fuchsin.

-

Prepare a 1% aqueous solution of Direct Orange 15.

-

To 100 mL of the saturated picric acid solution, add 5 mL of the 1% Acid Fuchsin solution and 10 mL of the 1% Direct Orange 15 solution. The optimal ratio may require adjustment.

-

Mix well. The solution is stable for several months.

Staining Procedure:

| Step | Reagent | Time |

| 1 | Deparaffinize and rehydrate to distilled water | - |

| 2 | Weigert's Iron Hematoxylin (freshly mixed) | 10 min |

| 3 | Running tap water | 5 min |

| 4 | Distilled water | Rinse |

| 5 | Van Gieson-type Solution with Direct Orange 15 | 3-5 min |

| 6 | 95% Alcohol | Blot section and dip briefly |

| 7 | 100% Alcohol | 2 changes, 2 min each |

| 8 | Xylene (or substitute) | 2 changes, 5 min each |

| 9 | Mount with permanent mounting medium | - |

Expected Results:

-

Nuclei: Black/Dark Brown

-

Collagen: Red/Pink

-

Muscle, cytoplasm, erythrocytes: Yellow-orange

Diagrams

Caption: General workflow for histological staining.

Caption: Principle of differential staining.

References

Application Notes and Protocols for the Use of Direct Orange 15 in Silk and Wool Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C.I. Direct Orange 15 (C.I. 40002/40003; CAS No. 1325-35-5) in the dyeing of silk and wool fibers. The protocols outlined below are based on established principles of dyeing protein fibers with direct dyes and are intended to serve as a starting point for laboratory-scale applications. Optimization may be required based on specific substrate characteristics and desired outcomes.

Overview of Direct Orange 15

Direct Orange 15 is a stilbene-class direct dye known for its good solubility in water, producing an orange to reddish-orange hue.[1] It is suitable for dyeing cellulosic fibers, as well as protein fibers like silk and wool.[1][2] The application on protein fibers is typically carried out in a neutral to weakly acidic dyebath. The addition of electrolytes, such as sodium sulfate, can influence the dye uptake and levelness of the dyeing.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data related to the dyeing of silk and wool with Direct Orange 15.

Table 1: Physicochemical Properties of Direct Orange 15

| Property | Value | Reference |

| C.I. Name | Direct Orange 15 | [1] |

| C.I. Number | 40002/40003 | [1] |

| CAS Number | 1325-35-5 | [1] |

| Molecular Structure | Stilbene Class | [1] |

| Solubility | Soluble in water (orange solution) | [1] |

Table 2: Color Fastness Properties of Direct Orange 15 on Protein Fibers

The following data is based on general assessments for direct dyes and may vary depending on the specific dyeing parameters and substrate.

| Fastness Property | ISO Rating (1-5) | AATCC Rating (1-5) | Reference |

| Light Fastness | 3-4 | 2-3 | [1] |

| Washing Fastness (Fading) | 3 | 4-5 | [1] |

| Washing Fastness (Staining) | 3 | 3 | [1] |

| Water Fastness (Fading) | 3 | - | [1] |

| Water Fastness (Staining) | 3 | - | [1] |

| Acid Resistance (Fading) | 4-5 | 4-5 | [1] |

| Alkali Resistance (Fading) | 2-3 | 1-2 | [1] |

Note: A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.

Experimental Protocols

The following are detailed experimental protocols for the exhaust dyeing of silk and wool with Direct Orange 15.

Materials and Reagents

-

Silk or Wool fabric/yarn

-

Direct Orange 15 dye powder

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Acetic acid (CH₃COOH), glacial

-

Non-ionic wetting agent

-

Non-ionic detergent

-

Deionized water

Equipment

-

Laboratory-scale dyeing machine or water bath with temperature control and agitation

-

Beakers

-

Graduated cylinders

-

Pipettes

-

pH meter

-

Analytical balance

-

Drying oven or air-drying rack

Pre-treatment of Fibers

Before dyeing, it is crucial to scour the silk or wool fibers to remove any impurities, such as sericin (in silk) or wool grease, which can hinder uniform dye uptake.

-

Scouring of Silk: Prepare a solution containing 1-2 g/L of a non-ionic detergent in deionized water. Immerse the silk material in the bath at a liquor ratio of 1:30. Gradually heat the bath to 70-80°C and maintain for 30-45 minutes with gentle agitation. Rinse the silk thoroughly with warm water and then cold water.

-

Scouring of Wool: Prepare a solution containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of sodium carbonate in deionized water. Immerse the wool material in the bath at a liquor ratio of 1:30. Gradually heat the bath to 45-50°C and maintain for 30 minutes with gentle agitation. Rinse the wool thoroughly with warm water and then cold water.

Exhaust Dyeing Protocol for Silk

Table 3: Dyeing Parameters for Silk with Direct Orange 15

| Parameter | Recommended Value |

| Dye Concentration (% owf) | 0.5 - 3.0% |

| Liquor Ratio | 1:20 - 1:30 |

| pH of Dyebath | 6.0 - 7.0 |

| Sodium Sulfate (g/L) | 5 - 15 |

| Wetting Agent (g/L) | 0.5 - 1.0 |

| Initial Temperature | 40°C |

| Rate of Temperature Rise | 1-2°C/minute |

| Final Dyeing Temperature | 85-90°C |

| Dyeing Time at Final Temp. | 45-60 minutes |

Procedure:

-

Set up the dyebath with the required amount of deionized water for the desired liquor ratio.

-

Add the non-ionic wetting agent and adjust the pH of the bath to 6.0-7.0 using a dilute solution of acetic acid.

-

Predissolve the weighed amount of Direct Orange 15 in a small amount of hot deionized water and add it to the dyebath.

-

Introduce the pre-wetted silk material into the dyebath at 40°C.

-

Run for 10 minutes to ensure even wetting and initial dye absorption.

-

Gradually add the pre-dissolved sodium sulfate solution over 15-20 minutes.

-

Raise the temperature of the dyebath to 85-90°C at a rate of 1-2°C per minute.

-

Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.

-

After dyeing, cool the dyebath down to 60°C.

-

Remove the dyed silk and rinse thoroughly with cold water.

Exhaust Dyeing Protocol for Wool

Table 4: Dyeing Parameters for Wool with Direct Orange 15

| Parameter | Recommended Value |

| Dye Concentration (% owf) | 0.5 - 3.0% |

| Liquor Ratio | 1:20 - 1:30 |

| pH of Dyebath | 5.5 - 6.5 |

| Sodium Sulfate (g/L) | 10 - 20 |

| Wetting Agent (g/L) | 0.5 - 1.0 |

| Initial Temperature | 40°C |

| Rate of Temperature Rise | 1-2°C/minute |

| Final Dyeing Temperature | 95-100°C (at the boil) |

| Dyeing Time at Final Temp. | 45-60 minutes |

Procedure:

-

Set up the dyebath with the required amount of deionized water for the desired liquor ratio.

-

Add the non-ionic wetting agent and adjust the pH of the bath to 5.5-6.5 using a dilute solution of acetic acid.

-

Predissolve the weighed amount of Direct Orange 15 in a small amount of hot deionized water and add it to the dyebath.

-

Introduce the pre-wetted wool material into the dyebath at 40°C.

-

Run for 10 minutes to ensure even wetting and initial dye absorption.

-

Gradually add the pre-dissolved sodium sulfate solution over 15-20 minutes.

-

Raise the temperature of the dyebath to a boil (95-100°C) at a rate of 1-2°C per minute.

-

Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.

-

After dyeing, cool the dyebath down to 60°C.

-

Remove the dyed wool and rinse thoroughly with cold water.

After-treatment (Washing-off)

To improve the wet fastness properties and remove any unfixed dye from the surface of the fibers, a thorough washing-off process is essential.

-

Rinse the dyed material in cold water until the water runs clear.

-

Perform a soaping treatment with 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes.

-

Rinse thoroughly with warm water followed by a final cold water rinse.

-

Squeeze or hydro-extract the material to remove excess water and then air-dry or dry in an oven at a low temperature (below 70°C).

Visualization of the Dyeing Workflow

The following diagram illustrates the general experimental workflow for the exhaust dyeing of silk and wool with Direct Orange 15.

Concluding Remarks

The protocols provided offer a standardized method for the application of Direct Orange 15 to silk and wool fibers. The key to achieving level and reproducible dyeings lies in the careful control of the dyeing parameters, particularly the rate of temperature rise, pH, and the gradual addition of electrolyte. The fastness properties of the dyed materials can be further enhanced through the use of appropriate dye-fixing agents in the after-treatment process, although this is not covered in the current protocol. It is recommended to conduct preliminary trials on smaller samples to optimize the dyeing conditions for specific materials and desired color depths.

References

Application Notes and Protocols for Visualizing Fungi in Plant Tissue using Acridine Orange

Disclaimer: Initial searches for protocols utilizing Direct Orange 15 for visualizing fungi in plant tissue did not yield established methods for this specific application. Therefore, these application notes provide a detailed protocol using Acridine Orange , a well-documented fluorescent dye suitable for this purpose, which also provides an orange fluorescence under specific conditions.

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that intercalates with nucleic acids. Its metachromatic properties make it particularly useful for visualizing fungi within plant tissues and can also be used to differentiate between living and dead cells. When bound to double-stranded DNA (dsDNA), AO fluoresces green, while it fluoresces red or orange when bound to single-stranded DNA (ssDNA) or RNA.[1][2][3] In the context of fungal visualization, the high RNA content in actively growing hyphae often results in a bright orange to red fluorescence, allowing for clear differentiation from the host plant tissue, which typically fluoresces green or yellow-green.[2][3]

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using Acridine Orange for the microscopic analysis of plant-fungal interactions.

Principle of Staining

Acridine Orange is a cationic dye that can enter both live and dead cells.[4] Its fluorescence emission spectrum is dependent on the type and concentration of nucleic acids it binds to.

-

Green Fluorescence: In the nucleus of plant cells and dormant fungal spores, AO intercalates into dsDNA, resulting in a monomeric state that emits green light (approx. 525 nm) when excited by blue light.[1]

-

Orange-Red Fluorescence: In metabolically active fungal hyphae, which are rich in RNA, AO aggregates and binds to the phosphate backbone of the single-stranded nucleic acids. This aggregated state results in a shift in the emission spectrum to orange-red (approx. 650 nm).[1] This differential staining provides excellent contrast for identifying fungal structures within the plant tissue.[2][3]

A workflow for this process is outlined below.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful application of Acridine Orange in visualizing fungi in plant tissues.

| Parameter | Recommended Value | Notes |

| Stain Concentration | 0.01% - 0.1% (w/v) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0-4.5) | Lower concentrations reduce background fluorescence. The acidic pH enhances the differential staining of fungi (orange) versus plant nuclei (green).[2] |

| Incubation Time | 2 - 10 minutes | Over-staining can lead to high background. Optimal time may vary depending on tissue thickness and density.[2][5] |

| Fixation Time (FAA) | 12 - 24 hours | Formalin-Acetic-Alcohol (FAA) is a common fixative for plant tissues. |